molecular formula C20H23N3O3S2 B2369882 N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252823-02-1

N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2369882
CAS No.: 1252823-02-1
M. Wt: 417.54
InChI Key: SIAHWJKXCVLIEA-UHFFFAOYSA-N
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Description

"N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at position 3 with a 3-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a branched butan-2-yl chain.

The sulfanyl-acetamide side chain at position 2 is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and hydrophobic interactions with target proteins .

Properties

IUPAC Name

N-butan-2-yl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-13(2)21-17(24)12-28-20-22-16-8-9-27-18(16)19(25)23(20)11-14-6-5-7-15(10-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAHWJKXCVLIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The structural formula is as follows:

\text{N butan 2 yl 2 3 3 methoxybenzyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Key Functional Groups

  • Thieno[3,2-d]pyrimidine : This bicyclic structure contributes to the compound's biological activity.
  • Methoxybenzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl Group : Potentially involved in redox reactions and interactions with biological targets.

Antitumor Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this scaffold can inhibit various kinases involved in cancer progression:

CompoundTarget KinaseIC50 (μM)Cancer Cell Line
52CDK40.3HepG-2
53PDGFR β0.6PC-3
60EGFR5.47HCT-116

These findings suggest that this compound could be developed as a potent anticancer agent targeting multiple pathways involved in tumor growth and metastasis .

Antibacterial and Antiparasitic Activity

The compound's structural similarities to known antibacterial agents indicate potential efficacy against various bacterial strains. Pyrido[2,3-d]pyrimidines have demonstrated activity against pathogens such as Toxoplasma gondii and Pneumocystis carinii, suggesting that this compound may also possess similar properties .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes such as dihydrofolate reductase and various kinases (e.g., CDK4/6), disrupting cellular proliferation pathways.
  • Receptor Modulation : The methoxybenzyl moiety may enhance binding affinity to specific receptors involved in cell signaling.
  • Redox Activity : The sulfanyl group may participate in redox reactions that affect cellular redox states.

Study on Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and tested their anticancer efficacy against multiple cell lines. The study found that compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .

Antibacterial Testing

A separate investigation assessed the antibacterial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones for compounds structurally related to this compound, suggesting its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally analogous molecules, based on synthesis, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Key Features References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxybenzyl) N-(butan-2-yl)sulfanyl acetamide Branched alkyl chain; methoxyaryl group enhances solubility
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide (1243043-58-4) Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl N-(2-chloro-4-methylphenyl)sulfanyl acetamide Chloro and methyl groups introduce hydrophobicity; pyrido extension may alter ring planarity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (923226-64-6) Thieno[3,2-d]pyrimidin-4-one 3-(2-Methylpropyl) N-(3-chloro-4-methoxyphenyl)sulfanyl acetamide Bulky 2-methylpropyl group may reduce solubility; chloro-methoxyaryl enhances electronic diversity
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (499102-12-4) Hexahydrobenzothieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl) N-(2-ethylphenyl)sulfanyl acetamide Hexahydro ring increases conformational flexibility; 4-methoxyphenyl improves π-π stacking
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine None (fused triazolo ring) N-Phenylsulfanyl acetamide Triazolo fusion modifies electronic properties; phenyl group favors hydrophobic interactions

Key Observations:

Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core lacks the fused triazolo or pyrido extensions seen in analogs . This simplification may enhance synthetic accessibility but reduce rigidity compared to polycyclic derivatives.

Substituent Effects: Position 3: The 3-methoxybenzyl group in the target compound balances hydrophobicity and polarity, contrasting with the purely hydrophobic 3-butyl (1243043-58-4) or 3-(2-methylpropyl) (923226-64-6) groups. Position 2: The N-(butan-2-yl) chain in the target compound provides moderate steric bulk, while analogs with chloro-methylphenyl (1243043-58-4) or ethylphenyl (499102-12-4) groups prioritize hydrophobic interactions.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 10a–c (Table 1), where chloroacetanilides react with heterocyclic thiols under basic conditions (e.g., K₂CO₃/acetone) . Yields for such reactions typically range from 68–74%, suggesting similar efficiency for the target molecule.

Inferred Bioactivity :

  • While direct pharmacological data are absent, the sulfanyl-acetamide motif is recurrent in kinase inhibitors (e.g., VEGFR-2, EGFR). The methoxybenzyl group may confer selectivity for targets sensitive to aryl-alkyl hybrids, as seen in related kinase modulators .

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